

1H NMR Spectrum Analysis of Z-Val-Ala-OMe: A Comparative Validation Guide

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Compound of Interest

Compound Name: Z-Val-ala-ome

Cat. No.: B1353334

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Introduction: The Structural Mandate

In peptide-based drug discovery, **Z-Val-Ala-OMe** (N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester) serves as a critical intermediate and a model substrate for protease inhibition studies. While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to definitively validate stereochemistry or regiochemistry.

This guide provides an authoritative analysis of the 1H NMR spectrum of **Z-Val-Ala-OMe**. Unlike generic spectral lists, this document focuses on comparative validation—distinguishing the product from its starting materials (Z-Val-OH, H-Ala-OMe) and identifying potential diastereomeric impurities (racemization).

Theoretical Framework & Causality

The 1H NMR spectrum of **Z-Val-Ala-OMe** is governed by three magnetic environments: the Protecting Group (Z), the Peptide Backbone, and the Side Chains.

The "Fingerprint" Regions

- Aromatic Region (7.2–7.4 ppm): The Z-group phenyl ring provides an integration reference (5H).
- Amide Region (5.0–8.5 ppm): Critical for assessing hydrogen bonding. In CDCl_3 , these appear as sharp doublets; in DMSO- d_6 , they shift downfield due to solvent interaction.
- Alpha-Proton Region (4.0–4.7 ppm): The α -H signals are diagnostic for peptide coupling. The multiplicity here (doublet) confirms the amino acid connectivity.

Stereochemical Causality

The coupling constant ($J_{\text{H-C}}$)

and chemical shift (δ)

of the Alanine methyl doublet and the Valine isopropyl methyls are sensitive to the chiral environment. Racemization (conversion of L,L to L,D) results in "shadow peaks"—distinct minor signals near the major methyl doublets due to the different magnetic anisotropy experienced by the diastereomer.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must compare the product spectrum against its precursors and potential impurities.

Comparison 1: Synthesis Verification (Product vs. Reactants)

Feature	Reactant A: Z-Val-OH	Reactant B: H-Ala-OMe	Product: Z-Val-Ala-OMe	Validation Logic
Amide Proton	Val-NH (Doublet)	Free (Broad/Exch)	Two distinct Doublets	Appearance of the second amide doublet (Ala-NH) confirms peptide bond formation.
Methyl Ester	Absent	Singlet (~3.7 ppm)	Singlet (~3.7 ppm)	Retention of OMe confirms the C-terminus is intact.
Carboxylic Acid	Broad Singlet (>10 ppm)	Absent	Absent	Disappearance of -COOH confirms consumption of Z-Val-OH.
Alpha-H Shift	Shielded	Shielded	Deshielded	Peptide bond formation deshields the -H of Valine (approx +0.4 ppm shift).

Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)

Parameter	Alternative: CDCl ₃	Preferred: DMSO-d ₆	Recommendation
Resolution	High	Moderate (Viscosity broadening)	Use CDCl ₃ for routine purity checks to avoid solvent peaks overlapping with peptide signals.
Amide Visibility	Variable (Concentration dependent)	Excellent (Downfield shift)	Use DMSO-d ₆ if amide aggregation is suspected or to differentiate NH signals clearly.
Exchangeable Protons	Slow exchange	No exchange (usually)	DMSO-d ₆ is required if NH integration is critical for quantitation.

Detailed Spectral Assignment (Data)

The following data represents the standard assignment in Chloroform-d () at 298 K, 400 MHz.

Table 1: Chemical Shift Assignment for Z-Val-Ala-OMe

Residue	Proton ()	(ppm)	Multiplicity	(Hz)	Integral	Diagnostic Note
Z-Group	Ph-H	7.30 – 7.38	Multiplet	-	5H	Integration Reference
Z-Group	Ph-CH -O	5.11	Singlet (or ABq)	-	2H	Characteristic benzylic peak
Ala	NH	6.30 – 6.50	Doublet	7.5	1H	Amide coupling confirmation
Val	NH	5.30 – 5.45	Doublet	8.8	1H	Carbamate NH (often broader)
Ala	-H	4.55 – 4.65	Quintet	7.2	1H	Deshielded by ester and amide
Val	-H	3.95 – 4.05	dd	6.0, 8.8	1H	Coupled to NH and
OMe	OCH	3.73	Singlet	-	3H	Methyl ester verification
Val	-H	2.05 – 2.18	Multiplet	-	1H	Obscured often, check COSY
Ala	-H	1.38	Doublet	7.2	3H	Racemization Probe
Val	-H	0.90 – 0.98	Two Doublets	6.8	6H	Diastereotopic methyls



Note: In the presence of the L,D-diastereomer (impurity), the Alanine methyl doublet at 1.38 ppm will show a minor satellite doublet (typically ~1.32 ppm or ~1.42 ppm depending on solvent).

Experimental Protocols

To ensure reproducibility and trustworthiness, follow this self-validating protocol.

Sample Preparation Workflow

- Solvent Selection: Use (99.8% D) with 0.03% TMS. Ensure the solvent is neutralized (free of HCl) to prevent Boc/Z group degradation or acid-catalyzed exchange of amides.
- Concentration: Dissolve 5–10 mg of **Z-Val-Ala-OMe** in 0.6 mL solvent.
 - Why? Higher concentrations (>20 mg) can induce aggregation, broadening amide signals.
- Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (salts from workup).

Acquisition Parameters

- Pulse Sequence: Standard zg30 (30° pulse angle).
- Relaxation Delay (D1): Set to 2.0 seconds.
 - Reasoning: The integration of the aromatic protons (Z-group) vs. the methyl protons requires full relaxation. Methyls relax slower; insufficient D1 leads to under-integration of the Val/Ala methyls.
- Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.

- Temperature: 298 K (25°C).

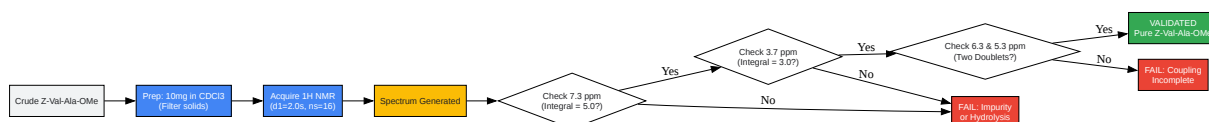
Processing & Validation

- Phasing: Apply manual phasing. Autophasing often fails near the large solvent peak.
- Referencing: Calibrate TMS to 0.00 ppm or residual to 7.26 ppm.
- Integration Logic:
 - Set the Z-group aromatic multiplet (7.3 ppm) to exactly 5.00.
 - Check the OMe singlet (3.73 ppm). It must integrate to 3.00 ± 0.1 .
 - Fail State: If OMe < 2.8, hydrolysis has occurred. If OMe > 3.2, residual solvent (methanol) or H-Ala-OMe is present.

Visualization of Analysis Logic

Diagram 1: Structural Verification Workflow

This diagram illustrates the logical flow for validating the compound using the described protocol.

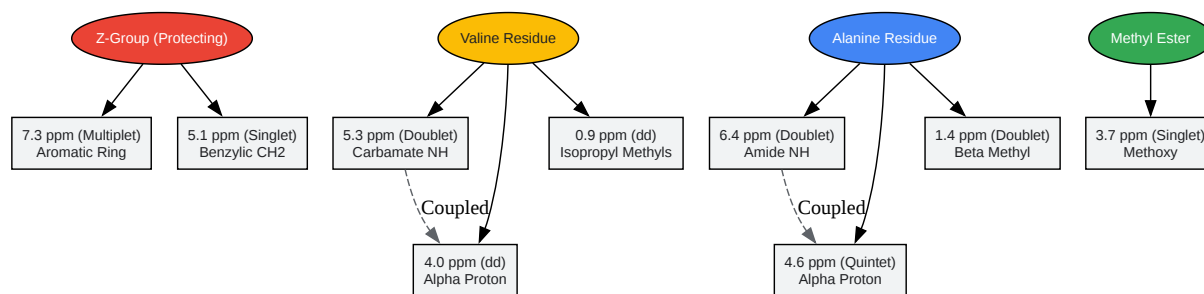


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Caption: Logical decision tree for validating **Z-Val-Ala-OMe** synthesis via 1H NMR integration and multiplicity checks.

Diagram 2: Signal Assignment Connectivity

This diagram maps the molecular structure to the specific NMR signals, visualizing the "Theoretical Framework."



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Caption: Connectivity map linking structural moieties of **Z-Val-Ala-OMe** to their specific chemical shifts and coupling partners.

References

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